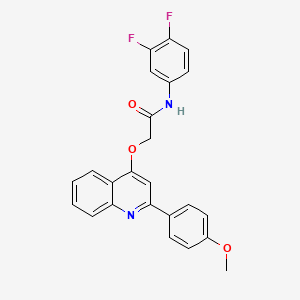

N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Description

N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a quinoline core substituted with a 4-methoxyphenyl group at the 2-position and an oxygen-linked acetamide side chain terminating in a 3,4-difluorophenyl moiety. Its molecular formula is C₃₀H₂₀F₂N₂O₃, with a molecular weight of 506.49 g/mol. The compound’s structure combines fluorinated aromatic rings, a methoxy group, and a quinoline scaffold, features commonly associated with enhanced bioavailability and target specificity in medicinal chemistry .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N2O3/c1-30-17-9-6-15(7-10-17)22-13-23(18-4-2-3-5-21(18)28-22)31-14-24(29)27-16-8-11-19(25)20(26)12-16/h2-13H,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXZSIRLVJLPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-tuberculosis agent and its implications in cancer therapy. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Profile

- Molecular Formula : C24H18F2N2O3

- Molecular Weight : 420.416 g/mol

- CAS Number : 1114832-25-5

The compound is a derivative of quinoline and has been shown to exhibit potent inhibitory effects against Mycobacterium tuberculosis. Quinoline derivatives are known for their ability to interfere with the growth and replication of various pathogens, including bacteria and cancer cells. The specific mechanism involves the inhibition of critical metabolic pathways within the bacteria, thereby limiting their proliferation.

Antimicrobial Activity

Research indicates that this compound demonstrates significant in vitro activity against Mycobacterium tuberculosis. In studies conducted using various concentrations (1, 5, and 25 µM), the compound was evaluated for its cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells. Although it did not show statistically significant cytotoxicity at these concentrations, it was effective in inhibiting bacterial growth .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to modulate cellular pathways involved in tumor growth. In vitro studies have demonstrated that related compounds within the quinoline family can induce apoptosis in cancer cells by activating various signaling pathways. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell death through mechanisms independent of AMPK activation .

Table 1: Biological Activity Overview

Case Studies

-

Study on Antituberculosis Activity :

- A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at varying concentrations, supporting its potential as an antituberculosis agent.

-

Cancer Cell Line Evaluation :

- In a comparative study involving HeLa and A549 cells, the compound was assessed for cytotoxic effects using the MTT assay. While no significant cytotoxicity was observed across tested concentrations, the compound showed promise for further development as an anticancer agent due to its structural characteristics and biological activity profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3,4-difluorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Findings:

Substituent Impact on Bioactivity :

- The methoxyphenyl group (common in the target compound and Compounds 38 and 11) correlates with improved cellular permeability and anti-cancer activity, as seen in Compound 38’s IC₅₀ values below 10 µM .

- Fluorinated aromatic rings (e.g., 3,4-difluorophenyl in the target compound and Compound 10) enhance metabolic stability and binding affinity via hydrophobic interactions .

Core Heterocycle Differences: Quinoline (target compound) vs. quinazoline (Compounds 38, 9): Quinazoline derivatives often exhibit stronger enzyme inhibitory effects due to their planar structure and hydrogen-bonding capacity .

Pharmacokinetic Properties: The thioacetamide linkage in Compounds 9 and 11 may reduce solubility compared to the oxyacetamide group in the target compound, which is more polar .

Therapeutic Potential: While the target compound lacks explicit activity data, structurally similar compounds (e.g., Compound 38’s anti-cancer activity, Compound 10’s kinase screening utility) suggest plausible applications in oncology or signal transduction modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.